BenchChemオンラインストアへようこそ!

(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol

Enzymatic Kinetic Resolution Chiral Chromatography Optical Purity

Procurement of this compound is defined entirely by its (1R,2R) absolute configuration. This stereochemistry is mandatory for synthesizing (1R,2S)-aminoindanol chiral ligands and next-generation HIV protease inhibitors; the (1S,2S) enantiomer or racemic mixtures cannot substitute without costly, yield-reducing resolution. Ensure your supplier provides proof of enantiomeric purity (≥95% ee) achieved via lipase resolution, as the defined configuration dictates all downstream stereochemical outcomes in epoxidation and amination steps.

Molecular Formula C9H9BrO
Molecular Weight 213.1
CAS No. 79465-06-8
Cat. No. B6259895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol
CAS79465-06-8
Molecular FormulaC9H9BrO
Molecular Weight213.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol: A Chiral Synthon for HIV Protease Inhibitors and Asymmetric Ligands


(1R,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol (CAS 79465-06-8) is a chiral trans-bromohydrin building block central to the synthesis of enantiomerically pure cis-1-aminoindan-2-ol derivatives . This compound is a key intermediate in the preparation of the HIV-1 protease inhibitor Indinavir (Crixivan®) and serves as a versatile precursor for chiral ligands and auxiliaries used in asymmetric catalysis [1]. Its value in chemical procurement is defined entirely by its defined (1R,2R) absolute configuration, which cannot be substituted by its enantiomer or racemic mixture without leading to incorrect stereochemical outcomes in the final active pharmaceutical ingredient (API).

Why Racemic or Opposite Enantiomer trans-2-Bromoindan-1-ol Cannot Replace the (1R,2R) Isomer


The procurement of generic 'trans-2-bromoindan-1-ol' or the (1S,2S) enantiomer for applications targeting the specific chiral pocket of the HIV protease inhibitor Indinavir or its associated chiral ligands is chemically futile. The (1R,2R) configuration dictates the stereochemical outcome of the subsequent epoxidation and amination steps; using the (1S,2S) enantiomer exclusively yields the (1S,2R)-aminoindanol scaffold required for Crixivan, while the (1R,2R) form is the mandatory precursor for the (1R,2S)-configured aminoindanols, which are crucial for other distinct catalytic asymmetric transformations . A racemic mixture would necessitate a costly and low-yield resolution step to isolate the desired single enantiomer, directly impacting process efficiency and API purity .

Quantitative Differentiation of (1R,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol from Closest Analogs


Enantioselective Resolution: Lipase-Catalyzed Optical Enrichment vs. Racemic Mixture

The (1R,2R) enantiomer is directly obtained with high enantiomeric enrichment via an immobilized Candida antarctica lipase (CAL)-mediated resolution of the racemic bromohydrin, whereas the racemic starting material has an enantiomeric excess (e.e.) of 0% . This method provides the (1R,2R)-bromoindan-1-ol in its enantiomerically enriched (-)-form, a critical quality attribute for its use in asymmetric synthesis.

Enzymatic Kinetic Resolution Chiral Chromatography Optical Purity

Specific Optical Rotation as an Identity and Purity Marker Differentiating (1R,2R) from the (1S,2S) Enantiomer

The (1R,2R) enantiomer can be unambiguously distinguished from its (1S,2S) antipode by its specific optical rotation. The (1R,2R)-2-bromoindan-1-ol is characterized as the levorotatory (-)-isomer, while the (1S,2S) form is the dextrorotatory (+)-isomer . This difference is not merely academic; it serves as a quantitative release specification to verify the correct stereoisomer has been procured.

Chiral Purity Analysis Polarimetry Pharmacopeia Compliance

Divergent Synthetic Utility: Precursor for (1R,2S)-vs. (1S,2R)-cis-1-Aminoindan-2-ol

The (1R,2R) bromohydrin is the obligate precursor for the synthesis of (1R,2S)-cis-1-aminoindan-2-ol (via epoxidation and azide displacement), a ligand with a specific stereostructure. In contrast, the (1S,2S) bromohydrin leads exclusively to the (1S,2R)-cis-aminoindanol, the critical component of Indinavir [1]. The racemic trans mixture would provide a racemic cis-aminoindanol product, which is unsuitable for the enantioselective preparation of biologically active molecules.

Asymmetric Catalysis Chiral Ligand Synthesis HIV Protease Inhibitor Intermediate

Evidence-Based Application Scenarios for Procuring (1R,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol


Synthesis of (1R,2S)-cis-1-Aminoindan-2-ol for Chiral Catalysis and Auxiliaries

This is the primary industrial application. The (1R,2R) bromohydrin undergoes a stereospecific base-catalyzed epoxidation to produce (1R,2S)-indene oxide, which is subsequently ring-opened with azide and reduced to yield the enantiopure (1R,2S)-aminoindanol [1]. This compound is a highly valued chiral ligand used in enantioselective reductions, Diels-Alder reactions, and as a resolving agent. The exclusive use of the (1R,2R) enantiomer ensures the final ligand has the correct absolute configuration for inducing chirality in target prochiral substrates, a parameter confirmed by its specific negative optical rotation [1].

A Precursor for Investigational HIV-1 Protease Inhibitor Analogs and Reverse Transcriptase Inhibitors

While the (1S,2R)-aminoindanol is the core of the approved drug Indinavir, the (1R,2S) enantiomer obtained from (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol is under investigation for next-generation HIV therapies and other antiviral agents. Its utility stems from the unique stereoelectronic fit into mutated viral enzyme active sites that have developed resistance to first-generation inhibitors . The high enantiomeric purity of the starting bromohydrin, achievable through lipase resolution, is critical for meeting the strict purity profiles required for preclinical toxicology batches .

Stereospecific Synthesis of Chiral Epoxyindane Intermediates for Central Nervous System (CNS) Agents

The (1R,2R)-bromohydrin is quantitatively converted to (1R,2S)-epoxyindane under mild basic conditions. This reactive epoxide serves as a versatile handle for introducing diverse nucleophiles (amines, thiols, organocuprates) to construct libraries of conformationally rigid bicyclic compounds for CNS target screening [1]. The defined stereochemistry of the starting material ensures the absolute configuration of the resulting library members, a key factor in structure-activity relationship (SAR) studies where a matched-mismatched pair analysis with the (1S,2R) analog can yield profound insights into target binding.

Quote Request

Request a Quote for (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.